Ethyl 4-(3-((4-fluorophenyl)thio)propanamido)benzoate
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Overview
Description
Ethyl 4-(3-((4-fluorophenyl)thio)propanamido)benzoate is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic applications. This compound is known for its complex molecular structure, which includes a fluorophenyl group, a thioether linkage, and a benzoate ester. The molecular formula of this compound is C18H18FNO3S, and it has a molecular weight of 347.4.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(3-((4-fluorophenyl)thio)propanamido)benzoate typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Preparation of 4-fluorothiophenol: This involves the reaction of 4-fluorobenzenesulfonyl chloride with a reducing agent such as lithium aluminum hydride (LiAlH4) to yield 4-fluorothiophenol.
Formation of 3-(4-fluorophenylthio)propanoic acid: This step involves the reaction of 4-fluorothiophenol with 3-bromopropanoic acid in the presence of a base like potassium carbonate (K2CO3).
Amidation: The 3-(4-fluorophenylthio)propanoic acid is then reacted with 4-aminobenzoic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the amide bond.
Esterification: Finally, the resulting compound is esterified with ethanol in the presence of an acid catalyst like sulfuric acid (H2SO4) to yield this compound.
Industrial Production Methods
Industrial production methods for this compound are typically scaled-up versions of the laboratory synthesis, with optimizations for yield, purity, and cost-effectiveness. These methods often involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(3-((4-fluorophenyl)thio)propanamido)benzoate undergoes various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas (H2).
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Palladium on carbon (Pd/C), hydrogen gas (H2)
Substitution: Nucleophiles such as amines, thiols, or alkoxides
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Ethyl 4-(3-((4-fluorophenyl)thio)propanamido)benzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions and protein interactions.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of Ethyl 4-(3-((4-fluorophenyl)thio)propanamido)benzoate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of tumor growth or the reduction of inflammation. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Ethyl 4-(3-((4-fluorophenyl)thio)propanamido)benzoate can be compared with other similar compounds, such as:
Ethyl 4-(3-(phenylthio)propanamido)benzoate: Lacks the fluorine atom, which may affect its biological activity and chemical reactivity.
Ethyl 4-(3-((4-chlorophenyl)thio)propanamido)benzoate: Contains a chlorine atom instead of fluorine, which can lead to different pharmacokinetic and pharmacodynamic properties.
Ethyl 4-(3-((4-methylphenyl)thio)propanamido)benzoate: The presence of a methyl group instead of fluorine can alter the compound’s lipophilicity and metabolic stability.
This compound stands out due to its unique combination of a fluorophenyl group and a thioether linkage, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl 4-[3-(4-fluorophenyl)sulfanylpropanoylamino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FNO3S/c1-2-23-18(22)13-3-7-15(8-4-13)20-17(21)11-12-24-16-9-5-14(19)6-10-16/h3-10H,2,11-12H2,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLNBXSYDFQHDDT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CCSC2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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